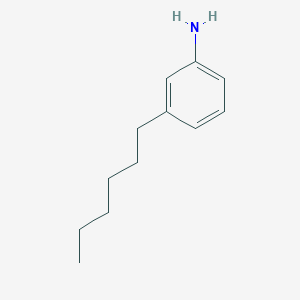

3-Hexylaniline

Description

3-Hexylaniline is an aromatic amine derivative with the chemical formula C₁₂H₁₉N, featuring a hexyl chain (-C₆H₁₃) attached to the meta position of the aniline ring. While direct data on this compound is sparse in the provided evidence, its structural analogs and positional isomers (e.g., 4-Hexylaniline and chloro/ethynyl derivatives) offer insights into its likely properties and behavior .

Properties

IUPAC Name |

3-hexylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-2-3-4-5-7-11-8-6-9-12(13)10-11/h6,8-10H,2-5,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKCZIYEBRERBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341311 | |

| Record name | 3-Hexylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36042-29-2 | |

| Record name | 3-Hexylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36042-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hexylaniline can be synthesized through several methods. One common approach involves the alkylation of aniline with 1-bromohexane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene .

Industrial Production Methods: Industrial production of this compound often involves similar alkylation reactions but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to achieve the desired purity levels .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

Reduction: Reduction of this compound can yield hexylcyclohexylamine.

Substitution: Electrophilic aromatic substitution reactions are common for this compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Concentrated nitric acid, sulfuric acid.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Hexylcyclohexylamine.

Substitution: Nitrated derivatives.

Scientific Research Applications

3-Hexylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to certain pharmacologically active compounds.

Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-hexylaniline depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways can vary but often involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Hexylaniline with structurally related compounds, emphasizing substituent effects, physical properties, and applications:

Key Findings from Comparative Analysis :

Substituent Position :

- This compound vs. 4-Hexylaniline : The meta vs. para hexyl substitution alters electronic distribution. Para-substituted analogs (e.g., 4-Hexylaniline) may exhibit better crystallinity, relevant in material science applications .

- 3-Chloro-N-hexylaniline : The chloro group enhances electrophilic reactivity, making it suitable for cross-coupling reactions in drug synthesis .

Functional Group Effects :

- 3-Ethynylaniline : The ethynyl group enables participation in Huisgen cycloaddition (click chemistry), a key reaction in polymer and bioconjugate synthesis. However, its lower molecular weight reduces hydrophobicity compared to hexyl derivatives .

- 4-Hexyloxyaniline : The ether oxygen increases polarity, improving solubility in alcohols or ketones, which is advantageous for solution-phase reactions .

Biological and Industrial Relevance :

Biological Activity

3-Hexylaniline, a substituted aniline with a hexyl group at the meta position of the benzene ring, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial effects, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Properties

- Chemical Formula : C12H19N

- Molecular Weight : 191.29 g/mol

- CAS Number : 36042-29-2

This compound consists of a hexyl group attached to the nitrogen of an aniline structure, which influences its solubility and reactivity in biological systems. The unique positioning of the hexyl group affects its interaction with biological targets, potentially leading to varied physiological responses.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activities of this compound. It has shown potential against various bacterial strains, indicating its usefulness in developing antimicrobial agents. The compound's activity is primarily attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular functions.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The mechanism by which this compound exerts its biological effects involves interactions with cellular components such as proteins and nucleic acids. It may act as an enzyme inhibitor or modulate receptor activity, leading to various physiological effects. The specific molecular targets are still under investigation, but preliminary findings suggest that it may interfere with signaling pathways critical for microbial survival.

Comparative Analysis with Similar Compounds

This compound is often compared with other hexylanilines, such as 4-hexylaniline and N-hexylaniline. These compounds share structural similarities but exhibit different biological activities due to the positional variations of the hexyl group.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Solubility in Water | Toxicity Level |

|---|---|---|---|

| This compound | Moderate | Low | Low |

| 4-Hexylaniline | Low | Moderate | Moderate |

| N-Hexylaniline | High | Low | High |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in depth:

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development.

- Structure-Activity Relationship (SAR) : Research focused on understanding how modifications to the aniline structure influence biological activity. The presence of long alkyl chains was found to enhance hydrophobic interactions with lipid membranes, improving antimicrobial efficacy .

- Toxicological Assessment : Toxicity studies indicated that while this compound has low acute toxicity, prolonged exposure could lead to adverse effects in aquatic organisms, emphasizing the need for careful environmental assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.